N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide
Description
N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is a complex organic compound with a diverse range of applications in scientific research. This compound features a piperidine ring, a sulfonamide group, and a cyanomethyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-18(11-9-17)23(21,22)16-6-4-15(5-7-16)19-10-2-3-14(13-19)8-12-20/h4-7,14,20H,2-3,8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLBUSHPABECOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)S(=O)(=O)C1=CC=C(C=C1)N2CCCC(C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group is usually introduced via nucleophilic substitution reactions, where an appropriate leaving group is replaced by a hydroxyethyl group.
Sulfonamide Formation: The sulfonamide group is formed by reacting the amine with a sulfonyl chloride in the presence of a base.
Cyanomethyl Group Addition: The cyanomethyl group is typically introduced through a nucleophilic substitution reaction using cyanomethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The cyanomethyl group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) are commonly used.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide has several applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide exerts its effects depends on its application:
Biological Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-ethylbenzenesulfonamide
- **N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-propylbenzenesulfonamide
Uniqueness
N-(cyanomethyl)-4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
